2-(2-Ethoxyethoxy)ethyl acetate

Description

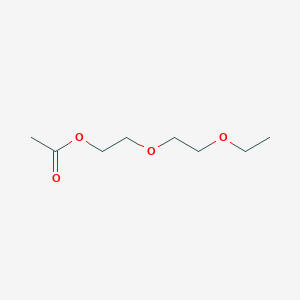

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-3-10-4-5-11-6-7-12-8(2)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZWZCWUIYYYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026905 | |

| Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol ethyl ether acetate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [HSDB], A colorless liquid. | |

| Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/843 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

423.32 °F at 760 mmHg (USCG, 1999), 218.5 °C, 423.32 °F | |

| Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/843 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

230 °F (USCG, 1999), 241 °F (116 °C) OC, 230 °F | |

| Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/843 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with water, alcohol, ether, most oils, Very soluble in acetone, ethyl ether, ethanol, In water, 1.0X10+6 mg/L at 20 °C /miscible/ | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0114 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0096 g/cu cm at 20 °C, 1.0114 | |

| Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/843 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.07 (Air = 1) | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg], 9.89X10-2 mm Hg at 20 °C | |

| Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-15-2 | |

| Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbitol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbitol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-ethoxyethoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Ethoxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5EIM81UBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/843 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-13 °F (USCG, 1999), -25 °C, -13 °F | |

| Record name | DIETHYLENE GLYCOL ETHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2-ETHOXYETHOXY)ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5555 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER ACETATE (CARBITOL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/843 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2-(2-Ethoxyethoxy)ethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate (DEGEEA) or ethyl carbitol acetate.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes a summary of its physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its reactivity and safety considerations. All quantitative data is presented in clear, tabular formats for ease of comparison, and key processes are visualized using logical diagrams.

Introduction

2-(2-Ethoxyethoxy)ethyl acetate (CAS No: 112-15-2) is a colorless liquid with a mild, sweet, or ester-like odor.[4][5][6][7] It is an organic compound classified as an ester and an ether, which contributes to its versatile solvent properties.[7] Its molecular structure, containing both ether linkages and an ester group, allows it to dissolve a wide range of substances, making it a valuable solvent in various industrial and laboratory applications, including in coatings, printing inks, and as an organic intermediate.[4][8][9][10] In the context of pharmaceutical and drug development, it can be used as a solvent for extraction and purification processes.[4][6]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and safety in a laboratory or industrial setting.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₄ | [4][8][10][11] |

| Molecular Weight | 176.21 g/mol | [1][2][3][4][8][10][11][12] |

| Appearance | Clear, colorless liquid | [4][5][7][9][12] |

| Odor | Sweet, mild ester-like | [4][5][6][7] |

| Melting Point | -25 °C (-13 °F) | [1][2][4][8] |

| Boiling Point | 217-219 °C (423-426 °F) | [1][2][3][4][8] |

| Density | 1.011 g/mL at 25 °C; 1.01 g/cm³ at 20 °C | [1][2][3][4] |

| Refractive Index (n²⁰/D) | 1.421 | [4][12] |

| Viscosity | 0.0279 cP at 20 °C | [12] |

Table 2: Thermodynamic and Safety Properties

| Property | Value | Reference |

| Flash Point | 98 °C (208.4 °F) - closed cup | [1][2][3] |

| 116.11 °C (241 °F) - open cup | [5][12] | |

| Autoignition Temperature | 310 °C (590 °F) | [1][2] |

| Vapor Pressure | 0.3 hPa at 20 °C | [1][2][3] |

| Vapor Density | 6.07 (Air = 1) | [12] |

| Explosion Limit | 1.5 % (v/v) | [1][2][3] |

| Storage Temperature | Store below +30°C | [1][2][4] |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Water | Miscible (1.0 x 10⁶ mg/L at 20 °C) | [12] |

| Acetone | Very soluble | [12] |

| Ethanol | Very soluble | [12] |

| Ethyl Ether | Very soluble | [12] |

| Most Oils | Miscible | [12] |

Experimental Protocols

Accurate determination of chemical properties is paramount for research and development. This section outlines the general methodologies for measuring key properties of this compound.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method is the Thiele tube or a similar oil bath apparatus.[3]

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube with paraffin (B1166041) oil).[3]

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued (B1498344) when a continuous stream of bubbles is observed.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

-

Determination of Density

The density of a liquid can be determined using a digital density meter, which is a standard method outlined by ASTM D4052.[2][4] This method utilizes an oscillating U-tube.

-

Procedure:

-

A small volume of the liquid sample is injected into a temperature-controlled oscillating U-tube.[8]

-

The change in the oscillation frequency of the U-tube caused by the mass of the sample is measured.

-

This frequency change is used in conjunction with calibration data to determine the density of the sample.[8]

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method (e.g., Pensky-Martens as per ASTM D93) is commonly used for accuracy.[7][12][13]

-

Procedure:

-

The liquid sample is placed in a temperature-controlled test cup, and a lid is secured.[13]

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space of the cup.[13]

-

The temperature at which a flash is observed is recorded as the flash point.[12][14]

-

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key absorptions include a strong C=O stretch for the ester group around 1735-1750 cm⁻¹, C-O stretching vibrations for the ether and ester groups between 1000-1300 cm⁻¹, and C-H stretching vibrations around 2845-2975 cm⁻¹.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. Specific chemical shifts and splitting patterns can be used to confirm the ethyl, ethoxy, and acetate moieties.[17]

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.[18]

-

-

Gas Chromatography (GC): GC is a standard method for determining the purity of volatile compounds like this compound. A sample is vaporized and passed through a chromatographic column, and a detector (such as a flame ionization detector) is used to quantify the compound and any impurities.[18][19]

Reactivity and Synthesis

Reactivity Profile

As an ester, this compound exhibits characteristic reactivity.

-

Hydrolysis: It can be hydrolyzed back to 2-(2-ethoxyethoxy)ethanol and acetic acid, a reaction that is catalyzed by either acid or base.

-

Reaction with Acids: Esters react with acids, which can liberate heat along with the corresponding alcohol and acid. Strong oxidizing acids can cause a vigorous, exothermic reaction.[4]

-

Reaction with Bases: Interaction with caustic solutions (strong bases) also generates heat.[4]

-

Reaction with Metals: Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[4]

-

Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[3][9][20] It is often stored with inhibitors to prevent this.

Synthesis

This compound is typically synthesized via the esterification of diethylene glycol monoethyl ether with acetic acid. This reaction is generally catalyzed by an acid.[7][21][22]

-

Reaction: CH₃CH₂OCH₂CH₂OCH₂CH₂OH + CH₃COOH ⇌ CH₃CH₂OCH₂CH₂OCH₂CH₂OOCCH₃ + H₂O (Diethylene Glycol Monoethyl Ether + Acetic Acid ⇌ this compound + Water)

-

Experimental Protocol (General):

-

Diethylene glycol monoethyl ether and acetic acid are charged into a reactor, often in a specific molar ratio.[23]

-

An acid catalyst, such as sulfuric acid or oxalic acid, is added.[21][23]

-

The mixture is heated to a temperature typically between 105-130 °C to facilitate the reaction.[23]

-

Water produced during the reaction is continuously removed to drive the equilibrium towards the product side.

-

The final product is purified, often by rectification or distillation.[23]

-

Conclusion

This compound is a versatile solvent with a well-defined set of chemical and physical properties. Understanding these properties, the methods for their determination, and the compound's reactivity profile is essential for its safe and effective use in research, development, and industrial applications. This guide provides a foundational reference for professionals working with this important chemical.

References

- 1. thinksrs.com [thinksrs.com]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. precisionlubrication.com [precisionlubrication.com]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. matestlabs.com [matestlabs.com]

- 10. This compound | 112-15-2 [chemicalbook.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 13. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. This compound(112-15-2) 1H NMR [m.chemicalbook.com]

- 18. This compound | C8H16O4 | CID 8165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate - Google Patents [patents.google.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 22. embibe.com [embibe.com]

- 23. RU2062266C1 - Method for production of 2-ethoxyethyl acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Diethylene Glycol Monoethyl Ether Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether acetate (B1210297), also known as 2-(2-ethoxyethoxy)ethyl acetate, is a high-boiling, colorless liquid with a mild, pleasant odor.[1] It is a versatile solvent with applications in a wide range of industries, including coatings, printing inks, textiles, and electronics manufacturing.[2] Its utility is derived from its excellent solvency for a variety of resins, dyes, and other organic materials, as well as its slow evaporation rate.[3][4] This guide provides a comprehensive overview of the key physical properties of diethylene glycol monoethyl ether acetate, along with the standardized experimental methodologies used for their determination.

Physical and Chemical Properties

The physical properties of diethylene glycol monoethyl ether acetate have been extensively characterized. The following table summarizes the key quantitative data from various sources.

| Property | Value |

| Molecular Formula | C8H16O4 |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless liquid[5][6] |

| Odor | Mild, pleasant, aromatic, or vinegar-like[1][7][8] |

| Boiling Point | 214 - 221.8 °C[5][6] |

| Melting Point | -17.4 to -25 °C[5][7] |

| Density | 1.011 - 1.046 g/cm³ at 20 °C[5][7] |

| Viscosity | 2.74 - 4.5 mPa·s at 20 °C[7][9] |

| Refractive Index | 1.4190 - 1.4226 at 20 °C[6][10] |

| Flash Point | 98 - 116.11 °C[11][12] |

| Vapor Pressure | 13.2 Pa at 20 °C; 0.105 mmHg at 25°C[6][7] |

| Solubility in Water | Soluble to completely soluble[5][9][13] |

| LogP (n-octanol/water) | 0.60260 - 0.74[6][7] |

| Autoignition Temperature | 266 - 295 °C[7][9] |

Experimental Protocols

The determination of the physical properties of diethylene glycol monoethyl ether acetate is conducted using standardized experimental protocols. The following is a summary of the methodologies for the key properties cited in this guide.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several standard methods are available for its determination.

-

OECD Guideline 103: This guideline describes several methods for determining the boiling point of chemical substances, including the ebulliometer method, the dynamic vapor pressure method, and the distillation method.[14][15][16] These methods are applicable to liquids that are chemically stable at their boiling point.[14][16]

-

ASTM D1078: This standard test method covers the determination of the distillation range of volatile organic liquids with boiling points between 30 and 350°C.[17]

-

ASTM D1120: This method is specifically for determining the equilibrium boiling point of engine coolants, which involves boiling the sample under equilibrium conditions at atmospheric pressure.[18]

-

Gas Chromatography (Simulated Distillation): Methods such as ASTM D2887 and ASTM D7169 can determine the boiling range distribution of petroleum products and other complex mixtures by correlating the retention time of components with their boiling points.[19]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

-

ASTM E324: This standard test method employs a capillary tube method to determine the initial and final melting points, defining the melting range of organic chemicals.[7][12] A narrow melting range is often indicative of high purity.[12]

-

Pharmacopeia Methods: The United States Pharmacopeia (USP) provides detailed protocols for melting point determination, often using a capillary method with a controlled heating rate.[13]

Density

Density is the mass of a substance per unit volume.

-

ASTM D4052: This standard test method covers the determination of density and relative density of liquids using a digital density meter.[5][20] The method is based on measuring the change in the oscillation frequency of a U-shaped tube when filled with the sample.[21]

-

ASTM D1475: This method is particularly suitable for determining the density of liquid coatings, inks, and related products using a pycnometer or density cup.[22]

-

ASTM D1480: This standard describes the use of a Bingham pycnometer for measuring the density of viscous materials.[23]

Viscosity

Viscosity is a measure of a fluid's resistance to flow.

-

OECD Guideline 114: This guideline outlines several methods for measuring the viscosity of liquids, including capillary viscometers, rotational viscometers, and rolling ball viscometers.[6][9][10][11][24] The choice of method depends on whether the liquid is Newtonian or non-Newtonian.[9][11][24]

-

ASTM D445: This is a widely used standard for determining the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.

-

ASTM D1218: This standard test method details the measurement of the refractive index of hydrocarbon liquids using a refractometer.[25][26][27] The method is highly accurate and is often used for quality control and to determine the composition of mixtures.[25] The measurement is typically performed at a standard temperature, such as 20°C or 25°C.[25]

Synthesis Pathway

Diethylene glycol monoethyl ether acetate can be synthesized through the esterification of diethylene glycol monoethyl ether with acetic acid or by a transesterification reaction. The following diagram illustrates a common synthesis route involving transesterification.

Caption: Synthesis of Diethylene Glycol Monoethyl Ether Acetate via Transesterification.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of diethylene glycol monoethyl ether acetate, a commercially significant solvent. The summarized data, presented in a clear tabular format, offers a valuable resource for researchers and professionals in various scientific fields. Furthermore, the elucidation of standard experimental protocols provides a framework for the accurate and reproducible determination of these properties. The included synthesis pathway diagram offers a visual representation of the chemical process for producing this compound. This comprehensive information is intended to support the safe and effective use of diethylene glycol monoethyl ether acetate in research, development, and industrial applications.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Diethylene Glycol Monoethyl Ether Acetate – Bulk Chemical Supply & Distribution | Neuchem [neuchem.com]

- 3. nbinno.com [nbinno.com]

- 4. atamankimya.com [atamankimya.com]

- 5. store.astm.org [store.astm.org]

- 6. scribd.com [scribd.com]

- 7. store.astm.org [store.astm.org]

- 8. scribd.com [scribd.com]

- 9. Test No. 114 [electronic resource] : Viscosity of Liquids : OECD : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. infinitalab.com [infinitalab.com]

- 13. thinksrs.com [thinksrs.com]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 18. store.astm.org [store.astm.org]

- 19. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 20. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 21. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 22. matestlabs.com [matestlabs.com]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 25. matestlabs.com [matestlabs.com]

- 26. store.astm.org [store.astm.org]

- 27. store.astm.org [store.astm.org]

An In-Depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acetate (CAS 112-15-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) (CAS 112-15-2), a versatile solvent with applications across various scientific disciplines. This document details its physicochemical properties, synthesis, safety and handling, and its utility in experimental and industrial settings.

Chemical and Physical Properties

2-(2-Ethoxyethoxy)ethyl acetate, also known as diethylene glycol monoethyl ether acetate or carbitol acetate, is a colorless liquid with a mild, pleasant odor. It is valued for its excellent solvency for a wide range of substances, its high boiling point, and its slow evaporation rate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-15-2 | [1][2][3] |

| Molecular Formula | C₈H₁₆O₄ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 218-219 °C (lit.) | [2] |

| Melting Point | -25 °C (lit.) | [2] |

| Density | 1.011 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.421 (lit.) | [2] |

| Vapor Pressure | 0.0989 mm Hg at 20 °C | |

| Solubility | Miscible with water and many organic solvents | [4] |

| Flash Point | 100 °C (closed cup) | |

| Autoignition Temperature | 310 °C |

Synthesis

The most common method for synthesizing this compound is through the esterification of diethylene glycol monoethyl ether with acetic acid. This reaction is typically catalyzed by an acid. A detailed laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis via Pinner Imino Ether Synthesis

This method provides a high yield of the desired ester.[1]

Materials:

-

Diethylene glycol monoethyl ether (ethoxyethoxyethanol)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of diethylene glycol monoethyl ether (0.755 mmol) in acetonitrile (3 mL), add TMSOTf (336 mg, 1.51 mmol).

-

Stir the reaction mixture at room temperature for 65 hours.

-

After 65 hours, quench the reaction by adding water (25 mL) and brine (25 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Expected Yield: 75%[1]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development applications, particularly in the pharmaceutical sciences.

Solvent for Drug Formulation

Its excellent solvency and low volatility make it a suitable solvent for a variety of active pharmaceutical ingredients (APIs), especially those with poor water solubility. It can be used as a co-solvent in liquid formulations and has been explored in the development of nanoemulsions for drug delivery.

This protocol provides a general method for preparing an oil-in-water (O/W) nanoemulsion, where this compound could be incorporated as a co-solvent in the oil phase to enhance the solubility of a lipophilic drug.

Materials:

-

Lipophilic drug

-

This compound

-

Oil (e.g., medium-chain triglycerides)

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant (e.g., Transcutol® HP)

-

Purified water

Procedure:

-

Oil Phase Preparation: Dissolve the lipophilic drug in a mixture of the chosen oil and this compound. Gently warm and stir until a clear solution is obtained.

-

Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.

-

Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization.

-

Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or microfluidization to reduce the droplet size to the nano-range.

-

Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Solvent in Chromatography

This compound can be employed as a component of the mobile phase in chromatographic separations, particularly in normal-phase and some reversed-phase applications. Its polarity and elution strength can be advantageous for separating specific classes of compounds.

Safety and Handling

This compound is considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an organic vapor cartridge.

Handling and Storage:

-

Avoid contact with eyes, skin, and clothing.

-

Wash thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat and sources of ignition.

Metabolism

The metabolic pathway of this compound is anticipated to be similar to that of other glycol ether acetates. The primary metabolic steps are hydrolysis of the ester bond followed by oxidation of the resulting alcohol.

The initial step is the hydrolysis of the ester linkage by esterases to form diethylene glycol monoethyl ether and acetic acid. The diethylene glycol monoethyl ether is then oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to 2-(ethoxy)ethoxyacetic acid, which is the major urinary metabolite.

Analytical Methods

The purity of this compound and its concentration in various matrices can be determined using standard analytical techniques, primarily gas chromatography (GC).

Experimental Protocol: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 220 °C

-

Hold at 220 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., ethyl acetate).

-

Sample Preparation: Dilute the sample of this compound in the same solvent.

-

Analysis: Inject the standard and sample solutions into the GC.

-

Quantification: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard. Impurities can be identified by their retention times and quantified based on their relative peak areas.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to C8H16O4 Solvents for Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H16O4 encompasses a variety of isomers, two of the most notable being 1,4,7,10-tetraoxacyclododecane, a crown ether with significant applications in catalysis and complexation, and metaldehyde (B535048), a cyclic tetramer of acetaldehyde (B116499) primarily used as a pesticide. This technical guide provides a comprehensive overview of these two isomers, focusing on their IUPAC nomenclature, physicochemical properties, synthesis, and relevant experimental protocols.

Isomers of C8H16O4: Nomenclature and Physicochemical Properties

The isomers of C8H16O4, while sharing the same molecular formula, exhibit distinct structures and, consequently, different physical and chemical properties. The two isomers detailed in this guide are 1,4,7,10-tetraoxacyclododecane (commonly known as 12-crown-4) and metaldehyde.

1,4,7,10-Tetraoxacyclododecane (12-Crown-4)

IUPAC Name: 1,4,7,10-Tetraoxacyclododecane

Synonyms: 12-Crown-4 (B1663920), Ethylene oxide cyclic tetramer

1,4,7,10-Tetraoxacyclododecane is a crown ether, a class of cyclic chemical compounds that consist of a ring containing several ether groups.[1] Its structure is characterized by a 12-membered ring with four oxygen atoms. This unique structure allows it to form stable complexes with metal ions, particularly lithium (Li⁺), making it a valuable phase-transfer catalyst.[2]

Metaldehyde

IUPAC Name: 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane

Metaldehyde is the cyclic tetramer of acetaldehyde.[3] It exists as a white crystalline solid and is primarily used as a molluscicide to control slugs and snails.[4] While not typically used as a solvent in laboratory or industrial processes, its presence in environmental samples necessitates standardized analytical protocols.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for 1,4,7,10-tetraoxacyclododecane and metaldehyde for easy comparison.

| Property | 1,4,7,10-Tetraoxacyclododecane | Metaldehyde |

| Molecular Weight | 176.21 g/mol [5] | 176.21 g/mol |

| Melting Point | 16 °C[5] | 246 °C (in sealed tube)[6] |

| Boiling Point | 238 °C[5] | Sublimes at 112-115 °C[6] |

| Density | 1.08 g/mL[5] | 1.27 g/cm³[4] |

| Appearance | Colorless liquid or solid | White crystalline solid[4] |

| Solubility in Water | Miscible | 200 mg/L at 17 °C[6] |

| Solubility in Organic Solvents | Soluble in most organic solvents | Soluble in benzene (B151609) and chloroform; sparingly soluble in ethanol (B145695) and ether[6] |

| Flash Point | >110 °C | 36-40 °C[6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,4,7,10-tetraoxacyclododecane and metaldehyde, along with a representative protocol for the application of 12-crown-4 as a phase-transfer catalyst and an analytical method for the detection of metaldehyde.

Synthesis of 1,4,7,10-Tetraoxacyclododecane (12-Crown-4)

The synthesis of crown ethers often involves the Williamson ether synthesis. The following is a representative protocol for the synthesis of 1,4,7,10-tetraoxacyclododecane.

Materials:

-

1,8-dichloro-3,6-dioxaoctane

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1,2-ethanediol and sodium hydroxide in anhydrous THF.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of 1,8-dichloro-3,6-dioxaoctane in anhydrous THF to the refluxing mixture over a period of 4-6 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 12-18 hours.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Evaporate the THF from the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1,4,7,10-tetraoxacyclododecane.

Synthesis of Metaldehyde

Metaldehyde is synthesized by the polymerization of acetaldehyde under acidic conditions at low temperatures.

Materials:

-

Acetaldehyde, freshly distilled

-

Pyridine

-

Acetyl bromide

-

n-Pentane

Procedure:

-

In a reaction vessel equipped with a cooling coil and a stirrer, charge with freshly distilled acetaldehyde, n-pentane, and a small amount of pyridine.[5]

-

Cool the mixture to approximately -13 °C.[5]

-

Initiate the reaction by the dropwise addition of acetyl bromide.[5]

-

Control the temperature of the reaction mixture, allowing it to rise to about 5 °C.[5]

-

After the reaction is complete (typically after several hours), the solid metaldehyde is separated by filtration.[5]

-

The collected solid is washed with acetaldehyde and then water, and finally dried under vacuum to yield pure metaldehyde.[5]

Application of 1,4,7,10-Tetraoxacyclododecane as a Phase-Transfer Catalyst

This protocol demonstrates the use of 12-crown-4 as a phase-transfer catalyst in the nucleophilic substitution reaction of an alkyl halide with a salt that is insoluble in the organic solvent.

Reaction: Alkylation of benzyl (B1604629) cyanide with 1-bromobutane (B133212) using potassium carbonate.

Materials:

-

Benzyl cyanide

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4,7,10-Tetraoxacyclododecane (12-crown-4)

-

Toluene, anhydrous

Procedure:

-

To a round-bottom flask containing anhydrous toluene, add benzyl cyanide, 1-bromobutane, and anhydrous potassium carbonate.

-

Add a catalytic amount (1-5 mol%) of 1,4,7,10-tetraoxacyclododecane to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Analytical Protocol for Metaldehyde in Water Samples

This protocol outlines the determination of metaldehyde in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment:

-

Water sample

-

Solid-phase extraction cartridges (e.g., C18)

-

Methanol (B129727) (for conditioning)

-

Dichloromethane (for elution)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Metaldehyde standard solution

-

Metaldehyde-d16 (internal standard)

Procedure:

-

Sample Preparation: To a known volume of the water sample, add a known amount of the internal standard (metaldehyde-d16).

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge by passing methanol followed by deionized water.

-

Load the water sample onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the trapped metaldehyde with dichloromethane.

-

-

GC-MS Analysis:

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

The GC separates the components of the mixture, and the MS detects and quantifies metaldehyde based on its characteristic mass-to-charge ratio.

-

Quantify the concentration of metaldehyde in the original water sample by comparing its peak area to that of the internal standard.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows discussed in this guide.

Caption: Structural isomers of the molecular formula C8H16O4.

References

- 1. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN105198857A - Synthesis method of metaldehyde - Google Patents [patents.google.com]

- 4. US3403168A - Preparation of metaldehyde - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of different monitoring methods for the measurement of metaldehyde in surface waters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbitol Acetate: Molecular Weight, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbitol acetate (B1210297), also known as diethylene glycol monoethyl ether acetate, is a versatile solvent with applications across various industries, including pharmaceuticals and drug development, where it can be used as a solvent in formulations. A thorough understanding of its physicochemical properties, structure, and the methods for its characterization is crucial for its effective and safe use. This technical guide provides a comprehensive overview of Carbitol acetate, focusing on its molecular weight, structure, and the experimental protocols for its synthesis and analysis.

Physicochemical Properties of Carbitol Acetate

A summary of the key quantitative data for Carbitol acetate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Molecular Formula | C₈H₁₆O₄ | [1][2] |

| CAS Number | 112-15-2 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 214-221 °C | [3] |

| Melting Point | -25 °C | [3] |

| Density | 1.01 g/cm³ at 20 °C | |

| Flash Point | 95 °C (203 °F) | [3][4] |

| Vapor Pressure | 0.0989 mmHg at 25 °C | [3][4] |

| Solubility | Soluble in water and alcohol | [3] |

| Refractive Index | 1.420 - 1.423 at 20 °C | [3][4] |

Molecular Structure and Elucidation

The chemical structure of Carbitol acetate, 2-(2-ethoxyethoxy)ethyl acetate, is characterized by the presence of both ether and ester functional groups.

Caption: Chemical structure of Carbitol acetate.

The structural elucidation of Carbitol acetate can be accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

I. Synthesis of Carbitol Acetate via Esterification

Carbitol acetate is commercially synthesized through the esterification of diethylene glycol monoethyl ether (Carbitol) with acetic acid.[1]

Materials:

-

Diethylene glycol monoethyl ether

-

Acetic acid (or acetic anhydride)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Reaction vessel with reflux condenser and heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel, combine diethylene glycol monoethyl ether and a molar excess of acetic acid.

-

Slowly add a catalytic amount of a strong acid catalyst.

-

Heat the mixture to reflux for several hours to drive the esterification reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid, base, and unreacted diethylene glycol monoethyl ether.

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

Purify the crude Carbitol acetate by fractional distillation to obtain the final, high-purity product.

Caption: Workflow for the synthesis and analysis of Carbitol acetate.

II. Determination of Molecular Weight and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the molecular weight and assessing the purity of volatile compounds like Carbitol acetate.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized Carbitol acetate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The oven temperature program should be optimized to ensure good separation of Carbitol acetate from any impurities. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 220°C), and hold for a few minutes.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis:

-

Purity Assessment: The purity of the sample can be determined by integrating the peak areas in the total ion chromatogram (TIC). The percentage purity is the area of the Carbitol acetate peak divided by the total area of all peaks.

-

Molecular Weight Determination: The mass spectrum of Carbitol acetate will show a molecular ion peak (M⁺) corresponding to its molecular weight (176.21 g/mol ). Characteristic fragment ions will also be observed, which can be used to confirm the structure.

-

III. Structural Elucidation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, allowing for unambiguous structure confirmation.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified Carbitol acetate in the deuterated solvent in an NMR tube. Add a drop of TMS.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

Spectral Interpretation: The ¹H NMR spectrum of Carbitol acetate is expected to show the following signals:

-

A triplet corresponding to the methyl protons (CH₃) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethyl group.

-

Multiple signals in the ether region corresponding to the four methylene groups (-OCH₂CH₂O- and -CH₂CH₂O-).

-

A singlet corresponding to the methyl protons of the acetate group.

-

The chemical shifts, integration values (which correspond to the number of protons), and splitting patterns (multiplicity) of these signals will be consistent with the known structure of Carbitol acetate.

Logical Relationships in Quality Control

The synthesis and purification process is intrinsically linked to the final quality of the Carbitol acetate. The following diagram illustrates the logical relationships in a typical quality control workflow.

Caption: Logical workflow for quality control in Carbitol acetate production.

Conclusion

This technical guide has provided a detailed overview of the molecular weight, structure, and characterization of Carbitol acetate. The presented data and experimental protocols for synthesis, GC-MS, and NMR analysis offer a solid foundation for researchers, scientists, and drug development professionals working with this important solvent. Adherence to these analytical methods is essential for ensuring the quality, purity, and proper identification of Carbitol acetate in research and manufacturing settings.

References

Synthesis of 2-(2-ethoxyethoxy)ethyl Acetate: A Technical Guide

Introduction

2-(2-Ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate or ethyl carbitol acetate, is a versatile organic solvent with a wide range of industrial applications.[1][2][3] Its favorable properties, including a high boiling point, low volatility, and good solvency for a variety of resins and coatings, make it a valuable component in the formulation of paints, lacquers, printing inks, and as a solvent for cellulose (B213188) esters, gums, and resins.[3][4][5] This technical guide provides an in-depth overview of the primary synthesis pathways for 2-(2-ethoxyethoxy)ethyl acetate, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and professionals in drug development and chemical manufacturing.

The synthesis of this ester is primarily achieved through three main routes: Fischer esterification of diethylene glycol monoethyl ether with acetic acid, the Pinner reaction with acetonitrile (B52724), and transesterification. Each pathway offers distinct advantages and challenges in terms of reaction conditions, catalyst selection, and overall yield.

I. Fischer Esterification

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of diethylene glycol monoethyl ether with acetic acid.[4][6] This reversible reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

Caption: Fischer Esterification Pathway

Experimental Protocols

1. Homogeneous Acid Catalysis (p-Toluenesulfonic Acid)

-

Materials: Diethylene glycol monoethyl ether, acetic acid, p-toluenesulfonic acid (PTSA), and an azeotropic agent such as butyl acetate.[4]

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethylene glycol monoethyl ether (1.0 mol), acetic acid (1.1 to 2.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 0.5-1.0 wt% of total reactants), and butyl acetate (as an entrainer).[4]

-

Heat the mixture to reflux. The azeotrope of water and butyl acetate will distill and be collected in the Dean-Stark trap. The upper organic layer (butyl acetate) is returned to the reaction flask.[4]

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

2. Heterogeneous Acid Catalysis (Cation Exchange Resin)

-

Materials: Diethylene glycol monoethyl ether, acetic acid, and a strongly acidic cation exchange resin (e.g., Amberlyst-15 or Seralite SRC-120).[7][8]

-

Procedure:

-

Pack a fixed-bed reactor with the cation exchange resin.

-

Preheat a mixture of diethylene glycol monoethyl ether and acetic acid (molar ratio typically ranging from 1:1 to 1:5) to the desired reaction temperature (e.g., 70-120°C).[7]

-

Continuously feed the preheated reactant mixture through the packed-bed reactor.

-

The product stream exiting the reactor will contain this compound, water, and unreacted starting materials.

-

Separate the water from the organic phase.

-

Purify the organic phase by distillation to isolate the final product and recycle the unreacted starting materials.

-

II. Pinner Reaction with Acetonitrile

An alternative laboratory-scale synthesis involves the reaction of diethylene glycol monoethyl ether with acetonitrile in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method proceeds via a Pinner imino ether synthesis followed by hydrolysis.[9]

Caption: Pinner Reaction Pathway

Experimental Protocol

-

Materials: Diethylene glycol monoethyl ether, acetonitrile, trimethylsilyl trifluoromethanesulfonate (TMSOTf), water, ethyl acetate (for extraction), sodium sulfate, and silica (B1680970) gel for column chromatography.[9]

-

Procedure:

-

In a reaction vessel, dissolve diethylene glycol monoethyl ether (0.755 mmol) in acetonitrile (3 mL).[9]

-

Add trimethylsilyl trifluoromethanesulfonate (336 mg, 1.51 mmol) to the solution.[9]

-

Stir the mixture at room temperature for 65 hours.[9]

-

After the reaction is complete, add water (25 mL) and brine (25 mL) to the mixture.[9]

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).[9]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[9]

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.[9]

-

III. Transesterification

Transesterification offers another route to this compound, involving the reaction of diethylene glycol monoethyl ether with another ester, such as ethyl acetate, in the presence of a catalyst.[10] This equilibrium reaction can be driven to completion by using an excess of one of the reactants or by removing one of the products.

Caption: Transesterification Pathway

Experimental Protocol (Cation Exchange Resin Catalysis)

-

Materials: Diethylene glycol monoethyl ether, ethyl acetate, and a strongly acidic cation exchange resin.[11]

-

Procedure:

-

A continuous process can be employed using a reaction column packed with a strongly acidic cation exchange resin.[11]

-

Feed a mixture of ethyl acetate and an excess of diethylene glycol monoethyl ether (molar ratio of 1:1.1 to 1:10) into the reaction column at a temperature not exceeding 100°C.[11]

-

The reaction mixture exiting the column is then fed into a distillation column.

-

The by-product, ethanol, can be recovered as a distillate.

-

The desired product, this compound, is obtained as the bottom fraction from the distillation.[11]

-

Unreacted starting materials can be recycled back to the reaction zone.[11]

-

General Experimental Workflow

The synthesis of this compound, regardless of the specific pathway, generally follows a consistent workflow encompassing reaction, work-up, and purification stages.

Caption: General Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis pathways of this compound.

Table 1: Fischer Esterification

| Catalyst | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Oxalic Acid | 1:0.7 - 1:1.2 | 105 - 130 | Not Specified | 99.6 | 99.7 | [6] |

| p-Toluenesulfonic Acid | 1:1.1 - 1:2 | 85 - 120 | Until water removal is complete | High (not specified) | High (not specified) | [4] |